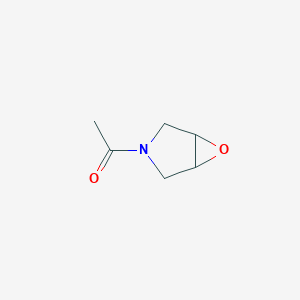

1-Acetyl-3,4-epoxy-pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-Acetyl-3,4-epoxy-pyrrolidine" is not directly mentioned in the provided papers. However, the papers discuss various pyrrolidine derivatives and their synthesis, which can be related to the compound . Pyrrolidine derivatives are a class of organic compounds that contain a five-membered lactam ring, which is a cyclic amide. These compounds are of significant interest due to their presence in many natural products and their potential biological activities .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex and involves multiple steps. For instance, the synthesis of 2-acetyl-1-pyrroline, a flavor component of rice, involves the conversion of pyrrolidine into tripyrroline, followed by a series of reactions including hydrocyanation, oxidation, and Grignard addition, resulting in an overall yield of 16-19% from pyrrolidine . Similarly, the synthesis of pyrrolidine-2,3-dione derivatives is achieved through a three-component reaction, followed by reactions with aliphatic amines . These methods highlight the intricate processes required to synthesize specific pyrrolidine derivatives, which could be extrapolated to the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a pyrrolidine ring, which can be substituted at various positions to yield different compounds. For example, the synthesis of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives involves a [2+2]-photocycloaddition reaction, indicating the complexity of the molecular structures that can be obtained . The structural determination of these compounds often employs techniques such as NMR and mass spectrometry .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions. Acylation reactions are common, as seen in the synthesis of 3-acyltetramic acids from pyrrolidine-2,4-diones . The acylation process typically involves the use of acid chlorides and Lewis acids, demonstrating the reactivity of the pyrrolidine ring towards electrophilic acyl groups. This reactivity is crucial for the modification of the pyrrolidine core to obtain desired derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The introduction of acetyl groups, for example, can affect the boiling point, solubility, and overall stability of the compound. The presence of substituents on the pyrrolidine ring can also impact the compound's reactivity and its potential as a flavoring agent or pharmaceutical candidate. The papers provided do not detail the specific properties of "this compound", but the synthesis and structural determination methods described for related compounds suggest that similar analytical techniques could be used to deduce its properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Significance

1-Acetyl-3,4-epoxy-pyrrolidine is recognized for its potential in pharmacological research, especially due to the structural significance of the pyrrolidine ring. Pyrrolidine, a key component, is extensively used in medicinal chemistry for the development of compounds aimed at treating various human diseases. The incorporation of the pyrrolidine ring in drug compounds is favored because of its ability to efficiently navigate pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and provide increased three-dimensional coverage owing to the non-planarity of the ring—a phenomenon known as “pseudorotation” (Li Petri et al., 2021).

Potential in Material Science

Additionally, the compound's epoxy component makes it an area of interest in material sciences, particularly in the development of epoxy polymers and composites. Epoxy polymers, like those containing acetyl-3,4-epoxy-pyrrolidine structures, are investigated for their potential as anticorrosive coatings, especially for carbon steel in marine environments, a testament to their robustness and durability (Hsissou, 2021). Moreover, the mechanical properties of epoxy nanocomposites, potentially including this compound derivatives, are a subject of thorough investigation due to their significant potential in improving materials used in various industries such as automotive, aerospace, and construction (Pinto et al., 2015).

Role in Biological Research

In biological contexts, derivatives of this compound, like epoxy acetylenic lipids, are studied for their potent bioactivities, including anticancer, cytotoxic, antibacterial, antiviral, and other activities. This aligns with the ongoing search for new pharmacologically potent agents produced by living organisms, highlighting the importance of natural and synthetic acetylenic epoxides and related compounds as crucial sources of leads for drug discovery (Kuklev & Dembitsky, 2014).

Wirkmechanismus

Target of Action

Pyrrolidine derivatives, which include 1-acetyl-3,4-epoxy-pyrrolidine, have been shown to possess several important biological activities . These activities include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

It is known that pyrrolidine derivatives can interact with their targets in a variety of ways . For instance, some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having diverse enzyme inhibitory effects .

Biochemical Pathways

Pyrrolidine derivatives have been shown to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

It is known that pyrrolidine derivatives can have a variety of effects at the molecular and cellular level due to their diverse biological activities .

Action Environment

It is known that the biological activity of pyrrolidine derivatives can be influenced by various factors, including the spatial orientation of substituents, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Eigenschaften

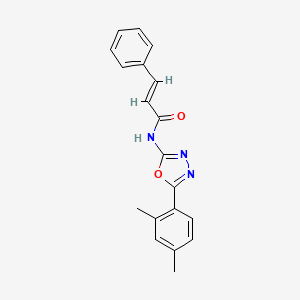

IUPAC Name |

1-(6-oxa-3-azabicyclo[3.1.0]hexan-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4(8)7-2-5-6(3-7)9-5/h5-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWPGVGGCWKMDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2C(C1)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31865-21-1 |

Source

|

| Record name | 1-{6-oxa-3-azabicyclo[3.1.0]hexan-3-yl}ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2530471.png)

![N-(2,4-dimethylphenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2530472.png)

![1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2530476.png)

![1-[(Piperidin-4-yl)methoxy]isoquinoline](/img/structure/B2530477.png)

![4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2530483.png)

![5-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2530487.png)

![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide](/img/structure/B2530494.png)